N-Cyclohexyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
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Overview
Description
N-CYCLOHEXYL-N-(2-HYDROXYETHYL)-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines cyclohexyl, hydroxyethyl, methoxybenzene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N-(2-HYDROXYETHYL)-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react cyclohexylamine with 2-chloroethanol to form N-cyclohexyl-N-(2-hydroxyethyl)amine. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N-(2-HYDROXYETHYL)-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction of the sulfonamide group may produce primary or secondary amines.
Scientific Research Applications
N-CYCLOHEXYL-N-(2-HYDROXYETHYL)-4-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N-(2-HYDROXYETHYL)-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEXYL-N-(2-HYDROXYETHYL)UREA
- N-CYCLOHEXYL-N-(2-HYDROXYETHYL)AMINE
- N-CYCLOHEXYL-N-(2-HYDROXYETHYL)-4-METHOXYBENZENE-1-SULFONAMIDE
Uniqueness
N-CYCLOHEXYL-N-(2-HYDROXYETHYL)-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H23NO4S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-cyclohexyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H23NO4S/c1-20-14-7-9-15(10-8-14)21(18,19)16(11-12-17)13-5-3-2-4-6-13/h7-10,13,17H,2-6,11-12H2,1H3 |
InChI Key |
WZEMYPBYWKTIEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CCO)C2CCCCC2 |
Origin of Product |
United States |
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